

# Toxicological profile of 3,5-Dimethyl-4-nitrosomorpholine

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## Compound of Interest

Compound Name: 3,5-Dimethyl-4-nitrosomorpholine

CAS No.: 55556-87-1

Cat. No.: B15344912

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Whitepaper: Mechanistic Toxicology and Bioactivation Profile of **3,5-Dimethyl-4-nitrosomorpholine**

## Executive Summary

**3,5-Dimethyl-4-nitrosomorpholine** (CAS 55556-87-1) is a structurally distinct derivative of the well-characterized cyclic nitrosamine, N-nitrosomorpholine (NMOR)[1][2]. While unsubstituted NMOR is a potent, multi-organ animal carcinogen, the introduction of methyl groups at the

-carbons (the 3 and 5 positions) fundamentally alters the molecule's toxicokinetic profile[3][4]. This technical guide provides an in-depth analysis of the steric dynamics, metabolic bottlenecks, and genotoxic mechanisms of **3,5-dimethyl-4-nitrosomorpholine**, serving as a foundational resource for toxicologists and drug development professionals navigating nitrosamine risk assessments.

## Chemical Architecture and Steric Dynamics

The toxicological behavior of any nitrosamine is dictated by its ability to undergo enzymatic activation. **3,5-Dimethyl-4-nitrosomorpholine** consists of a morpholine ring (conferring high aqueous solubility and widespread tissue distribution) and an N-nitroso toxophore[1].

The critical structural feature is the

-methylation. In unsubstituted NMOR, the carbons adjacent to the nitroso nitrogen (

-carbons) are unhindered methylenes (

). In the 3,5-dimethyl analog, these positions are secondary carbons (

)[4]. This substitution creates significant steric bulk directly adjacent to the site of enzymatic oxidation, fundamentally shifting the molecule's interaction with hepatic metabolizing enzymes.

## Toxicokinetics: The -Hydroxylation Bottleneck

Nitrosamines are not direct-acting mutagens; they are pro-carcinogens that require metabolic bioactivation, primarily by Cytochrome P450 enzymes (specifically CYP2E1 and CYP2A6)[5].

The Causality of Steric Hindrance:

- Enzyme Active Site Exclusion: The bulky 3,5-dimethyl groups physically restrict the -carbons from optimally orienting within the constrained heme active site of CYP2E1.
- Altered Oxidation Kinetics: For DNA alkylation to occur, CYP450 must perform an -hydroxylation (C-H activation). The steric hindrance significantly reduces the of this reaction.

- Divergent Decomposition: If

-hydroxylation successfully occurs, the resulting

-hydroxy intermediate undergoes spontaneous ring cleavage. Because the carbon is methylated, the leaving group forms a ketone rather than an aldehyde. This alters the thermodynamic stability of the resulting alkyldiazonium ion, often reducing its half-life and its probability of reaching nuclear DNA[6].



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Caption: CYP450-mediated metabolic activation pathway of **3,5-dimethyl-4-nitrosomorpholine**.

## Comparative Toxicological Profile

To understand the impact of positional isomerism, it is essential to compare **3,5-dimethyl-4-nitrosomorpholine** against its structural analogs. The data below illustrates how

- versus

-methylation dictates toxicity[4].

Table 1: Comparative Toxicity of Morpholine-Based Nitrosamines

Compound	Substitution Pattern	CYP450 Bioactivation Rate	Mutagenic Potency (Ames)	Primary Target Organ
N-Nitrosomorpholine (NMOR)	Unsubstituted	High (Rapid -hydroxylation)	High	Liver, Nasal Cavity
2,6-Dimethyl-NMOR	-Methylation	High (Unhindered -carbons)	High	Esophagus, Liver
3,5-Dimethyl-NMOR	-Methylation	Low (Steric Hindrance)	Weak to Moderate	Liver (Reduced Incidence)

Insight: The 2,6-dimethyl isomer retains high carcinogenicity because its

-carbons remain unhindered, allowing rapid CYP450 activation[4]. Conversely, the 3,5-dimethyl isomer exhibits attenuated toxicity due to the

-hydroxylation bottleneck.

## Standardized Experimental Protocols (Self-Validating Systems)

To accurately assess the toxicological profile of **3,5-dimethyl-4-nitrosomorpholine**, researchers must employ robust, self-validating in vitro methodologies.

## Protocol 1: In Vitro Microsomal Bioactivation Assay

This protocol measures the intrinsic clearance (

) and bioactivation rate of the compound.

- Step 1: Matrix Preparation. Thaw pooled human or rat liver S9 fractions on ice. Prepare a reaction mixture containing 1 mg/mL S9 protein, 3.3 mM  $\text{MgCl}_2$ , and 100 mM potassium phosphate buffer (pH 7.4).
- Step 2: Substrate Addition. Spike **3,5-dimethyl-4-nitrosomorpholine** to a final concentration of 1  $\mu\text{M}$ . Pre-incubate at 37°C for 5 minutes.
- Step 3: Reaction Initiation. Initiate the reaction by adding 1 mM NADPH.
- Step 4: Quenching & Extraction. At predefined time points (0, 15, 30, 60 minutes), extract 50  $\mu\text{L}$  aliquots and quench in 150  $\mu\text{L}$  of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (IS).
- Self-Validating Mechanism: Run a parallel No-NADPH control. If compound depletion occurs in the absence of NADPH, it indicates chemical instability rather than enzymatic metabolism. Run a Positive Control (NMOR) to verify S9 enzymatic viability.

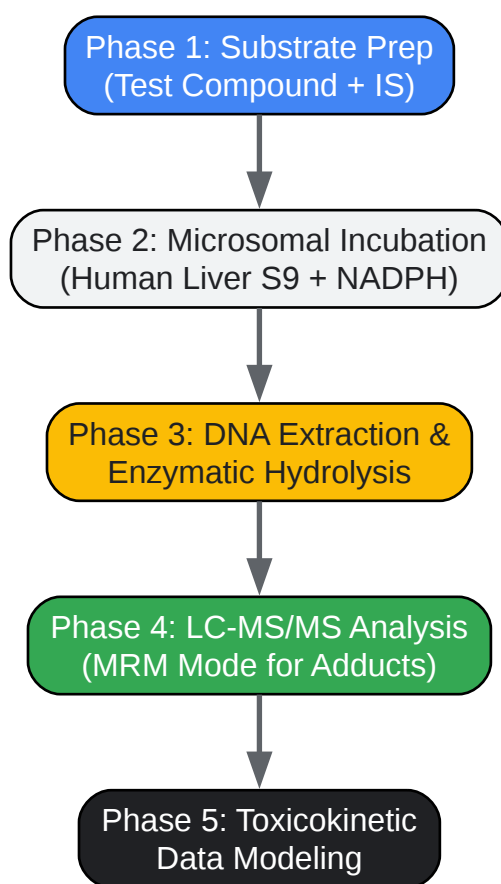
## Protocol 2: LC-MS/MS Quantification of DNA Adducts

To confirm genotoxicity, the formation of

-alkylguanine adducts must be quantified.

- Step 1: DNA Isolation. Following S9 incubation with calf thymus DNA, isolate the DNA using a standard phenol-chloroform extraction, followed by ethanol precipitation.
- Step 2: Enzymatic Hydrolysis. Digest 50  $\mu\text{g}$  of the purified DNA into single nucleosides using a cocktail of DNase I, phosphodiesterase, and alkaline phosphatase at 37°C for 4 hours.

- Step 3: LC-MS/MS Analysis. Inject the hydrolysate into a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
- Self-Validating Mechanism: Spike the sample with  
  
-labeled  
  
-methylguanine prior to digestion. The ratio of the analyte peak area to the heavy-isotope IS peak area corrects for matrix-induced ion suppression, ensuring absolute quantitative integrity.



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Caption: Step-by-step in vitro toxicological screening and DNA adduct quantification workflow.

## Regulatory Context and Handling

Under ICH M7 guidelines, nitrosamines are classified as a "cohort of concern" due to their potent mutagenic potential[6]. While **3,5-dimethyl-4-nitrosomorpholine** exhibits reduced

potency compared to NMOR, it must still be treated as a highly hazardous substance.

- Handling: The compound is light-sensitive and must be stored in the dark[3].
- Thermal Decomposition: When heated to decomposition, it emits highly toxic fumes of nitrogen oxides (ngcontent-ng-c2699131324="" \_ngghost-ng-c2339441298="" class="inline ng-star-inserted">  
) , requiring processing in strictly controlled, ventilated environments[1].

## References

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